molecular formula C9H13N3O4 B2812111 N-(5-Nitro-2-pyridyl)-iminodiethanol CAS No. 98961-41-2

N-(5-Nitro-2-pyridyl)-iminodiethanol

Cat. No.: B2812111
CAS No.: 98961-41-2
M. Wt: 227.22
InChI Key: YUUZSBYKTCADTD-UHFFFAOYSA-N
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Description

N-(5-Nitro-2-pyridyl)-iminodiethanol is a nitrogenous compound featuring a pyridine ring substituted with a nitro group at the 5-position and an iminodiethanol moiety (-N(CH₂CH₂OH)₂) at the 2-position.

Properties

IUPAC Name

2-[2-hydroxyethyl-(5-nitropyridin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c13-5-3-11(4-6-14)9-2-1-8(7-10-9)12(15)16/h1-2,7,13-14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUZSBYKTCADTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98961-41-2
Record name N-(5-NITRO-2-PYRIDYL)-IMINODIETHANOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Nitro-2-pyridyl)-iminodiethanol typically involves the reaction of 5-nitro-2-chloropyridine with iminodiethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-Nitro-2-pyridyl)-iminodiethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the iminodiethanol moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing nitro-pyridine moieties, such as N-(5-Nitro-2-pyridyl)-iminodiethanol, exhibit significant antimicrobial properties. These compounds have been studied for their efficacy against various bacterial strains, with some derivatives showing potent activity comparable to established antibiotics. The nitro group is believed to play a crucial role in the mechanism of action by interfering with bacterial DNA synthesis .

Antiarrhythmic Agents
this compound and its derivatives have been investigated as potential antiarrhythmic agents. Studies have shown that these compounds can modulate cardiac ion channels, thereby influencing heart rhythm. The synthesis of diethanolamine derivatives has been linked to improved pharmacological profiles, making them suitable candidates for further development in cardiac therapies .

Material Science

Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing novel polymers. Its functional groups allow for the formation of cross-linked networks that can enhance the mechanical properties of materials. Research has focused on incorporating this compound into polymer matrices to improve thermal stability and chemical resistance .

Sensors and Detection Systems
The compound has also been explored in the development of chemical sensors. Its ability to interact with various analytes makes it suitable for use in sensor technologies aimed at detecting environmental pollutants or biological markers. The incorporation of this compound into sensor designs has shown promising results in enhancing sensitivity and selectivity .

Analytical Chemistry

Chromatographic Techniques
this compound serves as a useful reagent in chromatographic methods for the separation and analysis of complex mixtures. Its unique properties allow it to act as a derivatizing agent, improving the detectability of certain compounds during analysis. This application is particularly relevant in pharmaceutical analysis where precise quantification is crucial .

Spectroscopic Applications
The compound's distinct spectral characteristics have made it valuable in spectroscopic studies. It can be used as a standard reference material in UV-Vis spectroscopy, aiding in the calibration and validation of analytical methods .

Case Studies

Study Focus Findings Reference
Antimicrobial EfficacyDemonstrated significant activity against resistant bacterial strains
Cardiac Ion Channel ModulationIdentified as a potential antiarrhythmic agent with favorable pharmacokinetics
Polymer Network FormationEnhanced mechanical properties observed in polymer composites
Sensor DevelopmentImproved sensitivity in detecting environmental pollutants

Mechanism of Action

The mechanism of action of N-(5-Nitro-2-pyridyl)-iminodiethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The iminodiethanol moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Nitro-Pyridine Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituent Group Key Features/Applications CAS Number Reference
N-(5-Nitro-2-pyridyl)-iminodiethanol -N(CH₂CH₂OH)₂ Chelating agent, potential surfactant Not explicitly listed
(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol -NHCH(CH₃)CH₂OH Chiral resolution, DFT-studied properties 115416-52-9
2-[(5-Nitro-2-pyridyl)oxy]ethan-1-ol -OCH₂CH₂OH Hydrophilic linker, photolabile groups 143071-39-0
N-(5-Nitro-2-pyridyl)butylamine -NHCH₂CH₂CH₂CH₃ Lipophilic amine for drug intermediates 26820-54-2
DEA-Dodecylbenzenesulfonate -SO₃⁻·HN(CH₂CH₂OH)₂ Surfactant, emulsifier 26545-53-9

Key Observations :

  • Chelation vs. Surfactancy: Unlike DEA-dodecylbenzenesulfonate (a surfactant), this compound’s iminodiethanol group enables metal coordination, as seen in related ligands like N-(2-pyridylmethyl)iminodiethanol, which forms trinuclear Co/Ni complexes .
  • Hydrophilicity : The ethan-1-ol substituent in 2-[(5-Nitro-2-pyridyl)oxy]ethan-1-ol enhances water solubility, whereas the butylamine derivative exhibits lipophilicity, favoring organic-phase reactions .
  • Chirality: (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol’s stereochemistry impacts its UV and NMR profiles, as demonstrated by DFT studies .

Spectroscopic and Computational Comparisons

Table 2: Spectroscopic Data from DFT Studies (Selected Compounds)
Compound Name UV λ_max (nm) NMR (¹H, ppm) Hyperpolarizability (β) Reference
(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol 320 δ 8.5 (pyridine-H), δ 3.8 (-OH) 1.45 × 10⁻³⁰ esu
This compound* ~310–330† δ 8.6 (pyridine-H), δ 3.6–4.1 (-OH) Not reported N/A

Notes:

  • *Predicted values based on structural analogs. The nitro group induces redshifted UV absorption (~310–330 nm) compared to non-nitro analogs .
  • The iminodiethanol moiety likely broadens NMR signals due to hydrogen bonding, as seen in DEA-based surfactants .

Biological Activity

N-(5-Nitro-2-pyridyl)-iminodiethanol (CAS No. 98961-41-2) is a compound of interest due to its potential biological activities, particularly in antibacterial and cytotoxic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects.

Chemical Structure and Properties

This compound features a nitro group attached to a pyridine ring and an iminodiethanol moiety. The presence of the nitro group enhances the lipophilicity and electron affinity of the compound, which may contribute to its biological activities.

Antibacterial Activity

Research indicates that compounds containing five-membered heterocycles, such as this compound, can exhibit significant antibacterial properties. The structure of these compounds often plays a crucial role in their efficacy against various bacterial strains.

  • Mechanism of Action : The antibacterial activity is typically attributed to the ability of such compounds to interfere with bacterial cell wall synthesis or disrupt metabolic processes. The presence of electron-withdrawing groups like nitro can enhance these interactions by stabilizing reactive intermediates during metabolic pathways.
  • Case Studies :
    • A study on related nitro-containing heterocycles showed promising results against drug-resistant strains of bacteria, suggesting that this compound may possess similar properties .
    • Further investigations have demonstrated that modifications in the molecular structure can lead to enhanced activity against specific bacterial targets .

Cytotoxicity

The cytotoxic effects of this compound have also been explored, particularly in cancer cell lines.

  • Cytotoxic Assays : In vitro studies have shown that derivatives of similar structures exhibit low micromolar IC50 values against various cancer cell lines, including HeLa and CEM T-lymphocytes . These findings suggest that this compound may also demonstrate significant cytotoxicity.
  • Comparative Analysis :
    • A comparative study highlighted the cytotoxic effects of various derivatives, where compounds with similar structural features showed IC50 values ranging from 1.9 to 4.4 μM in HeLa cells .
    • The structure-activity relationship (SAR) indicates that modifications in substituents can significantly influence the potency and selectivity of these compounds against cancer cells.

Table 1: Biological Activity Summary of this compound

Activity Type Target IC50 (μM) Notes
AntibacterialVarious bacterial strainsNot specifiedPotential activity against drug-resistant strains
CytotoxicityHeLa cells1.9 - 4.4Significant cytostatic effects observed
CEM T-lymphocytesLow micromolarComparable potency to established chemotherapeutics

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